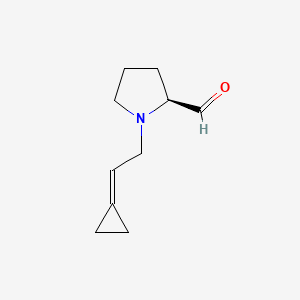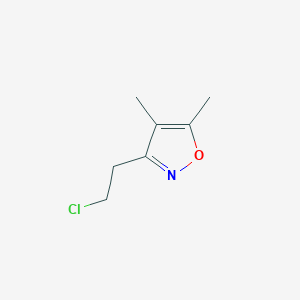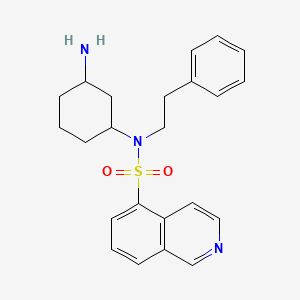
N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring, an isoquinoline moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the cyclization of appropriate precursors under acidic conditions to form the isoquinoline ring. The cyclohexylamine and phenethylamine moieties are then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the isoquinoline ring to introduce the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives
Aplicaciones Científicas De Investigación
N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The sulfonamide group is known to interact with enzyme active sites, inhibiting their function, while the isoquinoline moiety can interact with nucleic acids or proteins, affecting cellular processes .
Comparación Con Compuestos Similares
- N-(3-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide
- β-(cis-3-aminocyclohexyl)propionic acid
- β-(trans-4-aminocyclohexyl)propionic acid
Comparison: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide stands out due to its unique combination of a cyclohexyl ring, isoquinoline moiety, and sulfonamide group. This combination provides a distinct set of chemical properties and reactivity compared to similar compounds. For instance, the presence of the isoquinoline ring enhances its potential interactions with biological targets, making it more versatile in medicinal chemistry applications .
Propiedades
Número CAS |
651307-57-2 |
|---|---|
Fórmula molecular |
C23H27N3O2S |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
N-(3-aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C23H27N3O2S/c24-20-9-5-10-21(16-20)26(15-13-18-6-2-1-3-7-18)29(27,28)23-11-4-8-19-17-25-14-12-22(19)23/h1-4,6-8,11-12,14,17,20-21H,5,9-10,13,15-16,24H2 |
Clave InChI |
SBFLDFPKCPTLJX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



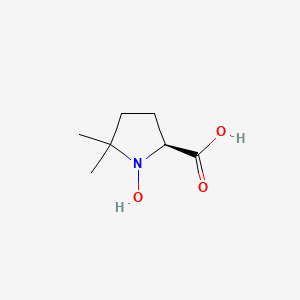
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
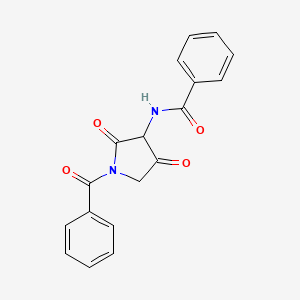



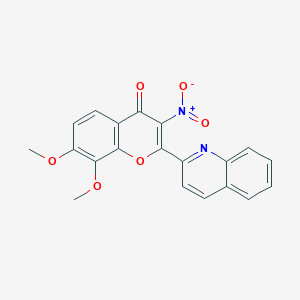


![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
